Ethyl 3-phenyl-1,4,2-dioxazole-5-carboxylate
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Overview
Description
Ethyl 3-phenyl-1,4,2-dioxazole-5-carboxylate is a heterocyclic compound that contains a dioxazole ring fused with a phenyl group and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-phenyl-1,4,2-dioxazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of aromatic aldehydes with nitroacetic esters, followed by cyclization to form the dioxazole ring . The reaction conditions often involve the use of catalysts such as copper(I) or ruthenium(II) to facilitate the cycloaddition reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of eco-friendly and metal-free synthetic routes is also being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-phenyl-1,4,2-dioxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phenyl group and ester functional group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or methanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Ethyl 3-phenyl-1,4,2-dioxazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Mechanism of Action
The mechanism of action of ethyl 3-phenyl-1,4,2-dioxazole-5-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate: Similar in structure but with an oxadiazole ring instead of a dioxazole ring.
3-phenyl-1,4,2-dioxazole-5-ketone: Similar but with a ketone functional group instead of an ester.
Uniqueness
Ethyl 3-phenyl-1,4,2-dioxazole-5-carboxylate is unique due to its specific dioxazole ring structure and the presence of both a phenyl group and an ethyl ester functional group. This combination of features gives it distinct chemical and biological properties compared to similar compounds .
Properties
IUPAC Name |
ethyl 3-phenyl-1,4,2-dioxazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-2-14-10(13)11-15-9(12-16-11)8-6-4-3-5-7-8/h3-7,11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSNSCBMVRAXBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1OC(=NO1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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